![molecular formula C22H19ClFN5O2S B2762031 6-[(5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 852048-57-8](/img/structure/B2762031.png)
6-[(5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Mecanismo De Acción
Target of Action
The primary target of the compound F0648-0318 is Signal Transducer and Activator of Transcription 3 (Stat3) . Stat3 is a protein that, when activated, forms dimers and undergoes nuclear translocation . It plays a crucial role in transmitting signals from the cell surface to the nucleus, thus regulating gene expression and participating in various cellular processes such as cell growth and apoptosis .
Mode of Action
F0648-0318 acts as an inhibitor of Stat3 . It was identified as a potential blocker of protein-protein interactions required for Stat3 dimerization . By inhibiting the dimerization of Stat3, F0648-0318 prevents its activation and subsequent nuclear translocation . This disrupts the normal signaling pathway of Stat3, leading to changes in gene expression .
Biochemical Pathways
The inhibition of Stat3 by F0648-0318 affects the JAK-STAT signaling pathway . This pathway is involved in processes such as immune response, cell growth, and apoptosis . By blocking Stat3 activity, F0648-0318 can alter these processes, potentially leading to therapeutic effects .
Pharmacokinetics
The compound’s effectiveness in inhibiting arthritis development in vivo suggests it has suitable pharmacokinetic properties for therapeutic use .
Result of Action
The inhibition of Stat3 by F0648-0318 leads to a significant reduction in the expression of Interleukin-6 (IL-6) and Receptor Activator of Nuclear Factor κB Ligand (RANKL) . Both of these are targets of Stat3 and play crucial roles in inflammation and osteoclastogenesis, respectively . Therefore, the action of F0648-0318 can lead to reduced inflammation and bone resorption, which are key features of conditions like rheumatoid arthritis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps, including the formation of the triazole and pyrimidine rings, as well as the introduction of the various substituents. Common synthetic routes may involve the use of starting materials such as 2-chloro-6-fluorobenzyl chloride, 2,5-dimethylphenyl hydrazine, and appropriate pyrimidine precursors. Reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Additionally, industrial processes may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-[(5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common reagents include H₂O₂ and KMnO₄, typically under acidic or basic conditions.
Reduction: NaBH₄ and LiAlH₄ are frequently used in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of bases like sodium hydroxide (NaOH) or catalysts like Pd/C.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines
Aplicaciones Científicas De Investigación
6-[(5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Medicine: The compound has potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-6-fluorophenylboronic acid
- (5-chloro-6-fluoropyridin-2-yl)methanamine
Uniqueness
6-[(5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.
Propiedades
IUPAC Name |
6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFN5O2S/c1-12-6-7-13(2)18(8-12)29-19(9-14-10-20(30)26-21(31)25-14)27-28-22(29)32-11-15-16(23)4-3-5-17(15)24/h3-8,10H,9,11H2,1-2H3,(H2,25,26,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUATUKPZZAKLBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC3=C(C=CC=C3Cl)F)CC4=CC(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2761951.png)
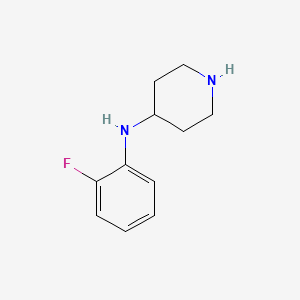
![tert-Butyl 2-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2761954.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-(methylsulfanyl)benzamide](/img/structure/B2761957.png)
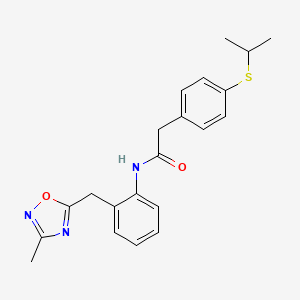
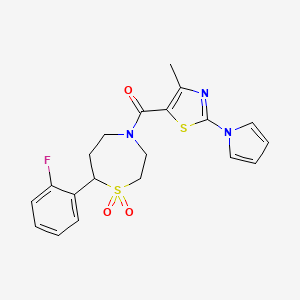
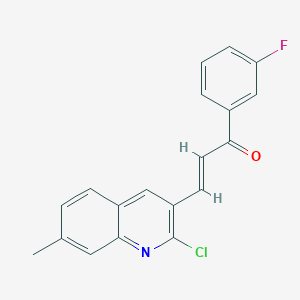
![8-[benzyl(methyl)amino]-3-methyl-7-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2761964.png)

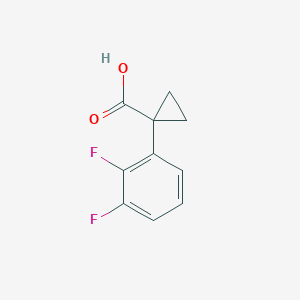
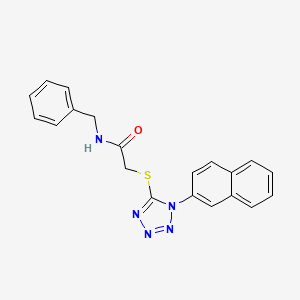
![5-((4-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2761969.png)
![tert-butylN-[2-(difluoromethyl)-1,3-oxazol-4-yl]carbamate](/img/structure/B2761971.png)

